molecular formula C12H12N2O2S2 B12132689 Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester CAS No. 64145-10-4

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester

Katalognummer: B12132689
CAS-Nummer: 64145-10-4
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: AOPZIMQUPVBBKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester is a chemical compound with the molecular formula C12H12N2O2S2 and a molecular weight of 280.36588 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring, a phenyl group, and an ethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields the corresponding 5-phenyl-1,3,4-thiadiazole-2-amine, which is then acylated with ethyl chloroacetate to form the desired ethyl ester . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, under controlled temperature and pressure.

Analyse Chemischer Reaktionen

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring and phenyl group play crucial roles in binding to these targets, leading to the modulation of their activity. For example, the compound has been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cancer cell receptors can induce apoptosis, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

64145-10-4

Molekularformel

C12H12N2O2S2

Molekulargewicht

280.4 g/mol

IUPAC-Name

ethyl 2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C12H12N2O2S2/c1-2-16-10(15)8-17-12-14-13-11(18-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI-Schlüssel

AOPZIMQUPVBBKF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CSC1=NN=C(S1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.